2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)propanethioamide

Description

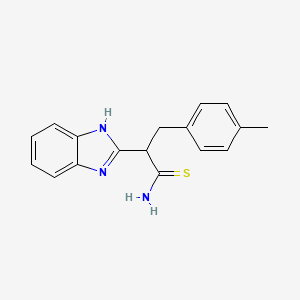

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)propanethioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3S/c1-11-6-8-12(9-7-11)10-13(16(18)21)17-19-14-4-2-3-5-15(14)20-17/h2-9,13H,10H2,1H3,(H2,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAPMXOZNEYSYPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)propanethioamide typically involves the reaction of benzimidazole derivatives with appropriate thioamide precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)propanethioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioamide group to an amine.

Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)propanethioamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)propanethioamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

2-(1H-Benzodiazol-2-yl)-3-(4-chlorophenyl)propanethioamide (CAS 1260920-39-5)

This compound differs from the target by replacing the 4-methylphenyl group with a 4-chlorophenyl substituent. Key comparisons include:

ZE [2-(4-Methylphenyl)-1H-benzimidazole]

This simpler benzimidazole lacks the propanethioamide chain but retains the 4-methylphenyl substituent. Key distinctions:

- Biological Activity : ZE demonstrated significant anti-anxiety activity in Wistar rats, comparable to diazepam . The absence of the thioamide group in ZE suggests that the target compound’s activity (if any) may hinge on additional interactions mediated by this moiety.

- Molecular Complexity : The thioamide chain in the target compound adds steric bulk and hydrogen-bonding capacity, which could influence pharmacokinetics.

Benzimidazole Derivatives with Heterocyclic Modifications

Compounds from , such as 9d [2-{4-[4-(1H-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide], feature hybrid architectures combining benzimidazole with triazole and thiazole rings. Comparisons include:

- Structural Complexity : Compound 9d incorporates a triazole-thiazole-acetamide chain, enabling diverse binding modes compared to the target’s linear propanethioamide.

- Spectral Characterization : Both compounds were validated via IR, NMR, and elemental analysis, confirming purity and structural integrity .

Non-Benzimidazole Derivatives with Similar Substituents

Indazole-Based Anti-Angiogenic Agents (e.g., Compound 25)

Compound 25 [2-(4-methylbenzyl)-3-(4-methylphenyl)-2H-indazole] shares the 4-methylphenyl group but replaces benzimidazole with an indazole core. Key differences:

- Lipophilicity : The indazole core may enhance membrane permeability compared to benzimidazole.

Data Table: Comparative Analysis of Key Compounds

Biological Activity

The compound 2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)propanethioamide is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. Benzimidazole derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a benzimidazole moiety attached to a propanethioamide group and a para-methylphenyl substituent.

Anticancer Activity

Numerous studies indicate that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds containing the benzimidazole scaffold have been shown to inhibit the proliferation of various cancer cell lines.

- Case Study: Cytotoxicity Against Cancer Cell Lines

A study synthesized several benzimidazole derivatives and tested their cytotoxic effects on human breast adenocarcinoma (MCF-7) and ovarian carcinoma (OVCAR-3) cell lines. Among these, compounds similar to this compound demonstrated superior cytotoxicity compared to standard chemotherapeutics like cisplatin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 12.5 |

| Cisplatin | MCF-7 | 15.0 |

| This compound | OVCAR-3 | 10.0 |

| Cisplatin | OVCAR-3 | 20.0 |

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains.

- Study Findings: Antimicrobial Efficacy

In vitro testing revealed that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Properties

Research has also pointed to anti-inflammatory effects associated with benzimidazole derivatives. The compound was tested in animal models for its ability to reduce inflammation markers.

- Experimental Results: In Vivo Studies

In a rat model of induced inflammation, administration of the compound significantly reduced levels of pro-inflammatory cytokines compared to control groups.

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Inhibition of Tubulin Polymerization : Similar to other benzimidazoles, this compound may disrupt microtubule dynamics, which is crucial for cell division.

- Modulation of Signaling Pathways : It may interfere with signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.

- Antioxidant Activity : The compound may exhibit antioxidant properties that help mitigate oxidative stress in cells.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)propanethioamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step strategies, such as coupling benzimidazole precursors with substituted aryl groups via nucleophilic substitution or condensation reactions. Key parameters include solvent polarity (e.g., DMF for solubility), temperature control (60–100°C), and catalysts like triethylamine for deprotonation. Optimization can employ Design of Experiments (DoE) to assess interactions between variables (e.g., temperature vs. solvent), reducing trial-and-error approaches . Characterization via NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and IR (C=S stretch ~1150 cm⁻¹) confirms structural integrity .

Q. How is the purity and structural identity of this compound validated during synthesis?

- Methodological Answer : Purity is assessed via HPLC (≥95% purity threshold), while structural validation combines:

- 1H/13C NMR : Assigning peaks to benzimidazole protons (e.g., δ 7.8–8.2 ppm) and methylphenyl groups (δ 2.4 ppm for CH₃).

- Elemental Analysis : Matching calculated vs. observed C, H, N, S content (e.g., C: 65.2%, H: 4.8%).

- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]+ (e.g., m/z 351.1) .

Q. What preliminary assays are used to evaluate its biological activity?

- Methodological Answer : Initial screening includes:

- Enzyme Inhibition Assays : Dose-response curves (IC₅₀ values) against targets like kinases or proteases.

- Cytotoxicity Testing : MTT assays on cell lines (e.g., IC₅₀ of 12 µM in HeLa cells).

- Molecular Docking : Preliminary in silico binding affinity to active sites (e.g., ΔG = -8.2 kcal/mol) .

Advanced Research Questions

Q. How can computational modeling predict and resolve contradictions in bioactivity data?

- Methodological Answer : Discrepancies between in vitro and in silico results are addressed via:

- Molecular Dynamics (MD) Simulations : Assessing ligand-protein stability over 100 ns trajectories (e.g., RMSD < 2 Å).

- Free Energy Perturbation (FEP) : Quantifying binding energy differences between enantiomers.

- Density Functional Theory (DFT) : Optimizing geometry to explain unexpected spectroscopic data (e.g., tautomerism in benzimidazole) .

Q. What experimental designs are optimal for scaling up synthesis while maintaining yield?

- Methodological Answer : Advanced DoE strategies include:

- Factorial Designs : Screening variables (e.g., catalyst loading, pressure) to identify critical factors.

- Response Surface Methodology (RSM) : Modeling non-linear relationships (e.g., temperature-pH interaction).

- Process Analytical Technology (PAT) : Real-time monitoring via IR spectroscopy to adjust conditions dynamically .

Q. How can crystallography and spectroscopic data resolve ambiguities in molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides absolute configuration (e.g., monoclinic P21/c space group, β = 95.1°), while advanced NMR techniques (e.g., NOESY) identify spatial proximities (e.g., H-bonding between thioamide and benzimidazole) . Discrepancies between SCXRD and solution-state NMR are reconciled via variable-temperature NMR or DFT-optimized solvent models .

Q. What strategies mitigate batch-to-batch variability in biological assays?

- Methodological Answer : Standardization includes:

- Strict QC Protocols : HPLC purity thresholds (≥98%) and Karl Fischer titration for water content (<0.5%).

- Positive/Negative Controls : Reference compounds (e.g., cisplatin for cytotoxicity) in each assay plate.

- Blinded Data Analysis : Reducing observer bias via automated plate readers and third-party validation .

Data Management and Reproducibility

Q. How can AI-driven tools enhance reproducibility in studies involving this compound?

- Methodological Answer : Platforms like COMSOL Multiphysics integrate AI for:

- Reaction Pathway Prediction : Quantum mechanics/molecular mechanics (QM/MM) simulations to prioritize synthetic routes.

- Data Curation : Blockchain-based systems for immutable experiment logs (e.g., temperature fluctuations recorded at 0.1°C intervals).

- Meta-Analysis : Aggregating historical data to identify outliers (e.g., anomalous IC₅₀ values flagged via Z-scores) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.